Phenol,3-fluoro-2-(4-piperidinyl)-
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Overview
Description
Phenol,3-fluoro-2-(4-piperidinyl)- is a chemical compound that features a phenol group substituted with a fluorine atom at the third position and a piperidinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-fluoro-2-(4-piperidinyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with piperidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and nucleophilic substitution. For instance, piperidine-4-carboxylic acid and 1,3-difluorobenzene can be used as starting materials, with the reaction proceeding in the presence of various halogen derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phenol,3-fluoro-2-(4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom and the piperidinyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.
Scientific Research Applications
Phenol,3-fluoro-2-(4-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Phenol,3-fluoro-2-(4-piperidinyl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. The piperidinyl group may interact with receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares structural similarities with Phenol,3-fluoro-2-(4-piperidinyl)- and is studied for its antibacterial activity.
3-Fluorophenol: A simpler compound with a fluorine atom at the third position of the phenol ring, used in various chemical reactions.
Uniqueness
Phenol,3-fluoro-2-(4-piperidinyl)- is unique due to the presence of both the fluorine atom and the piperidinyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H14FNO/c12-9-2-1-3-10(14)11(9)8-4-6-13-7-5-8/h1-3,8,13-14H,4-7H2 |
InChI Key |
FKKFCMUPXATEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=C2F)O |
Origin of Product |
United States |
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